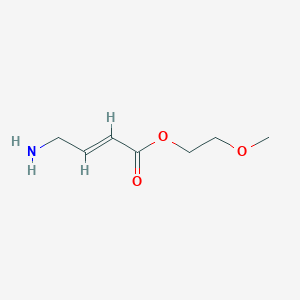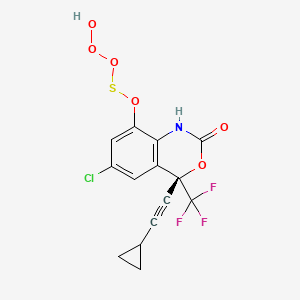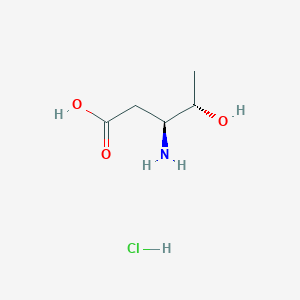
D-Threo-pentonic acid,3-amino-2,3,5-trideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group and a pentonic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the selective reduction of a suitable precursor, followed by the introduction of the amino group through a series of chemical reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical pathways. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
- L-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-
- D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride
Comparison: D-Threo-pentonic acid, 3-amino-2,3,5-trideoxy- is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the amino group and the specific configuration of the molecule contribute to its distinct properties and usefulness in various scientific fields.
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(3S,4S)-3-amino-4-hydroxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
Clé InChI |
XFOXVGBKIZQZCB-MMALYQPHSA-N |
SMILES isomérique |
C[C@@H]([C@H](CC(=O)O)N)O.Cl |
SMILES canonique |
CC(C(CC(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


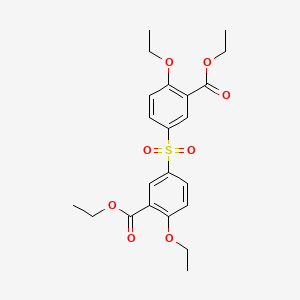
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)
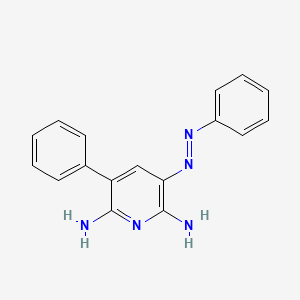

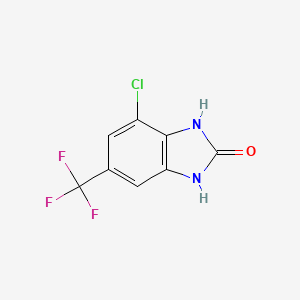
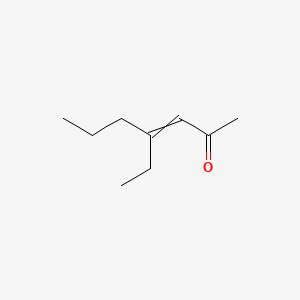
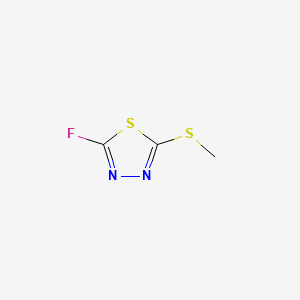
![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)
![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)
